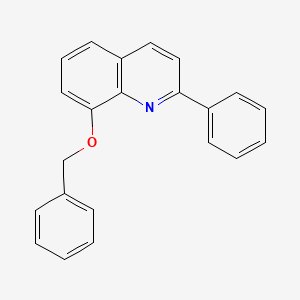

8-(Benzyloxy)-2-phenylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

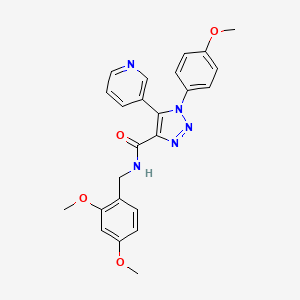

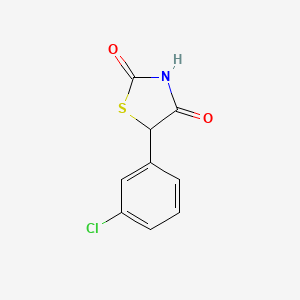

8-(Benzyloxy)-2-phenylquinoline (8-BOPQ) is an aromatic heterocyclic compound that has attracted considerable attention in the scientific community due to its unique structure and potential applications in a variety of fields. 8-BOPQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Fluorescent pH-Probes

- Molecular Fluorescent pH-Probes : 8-Benzyloxyquinolines have been explored as fluorescent pH-probes. They exhibit a pronounced red shift in emission upon protonation, which makes them suitable for pH sensing applications (Kappaun et al., 2006).

Dopamine Antagonists

- Synthesis as Dopamine Antagonists : 8-Aryltetrahydroisoquinolines, including those derived from 8-(Benzyloxy)-2-phenylquinoline, have been synthesized and evaluated as dopamine antagonists. However, their in vivo effectiveness as antipsychotic agents compared to standard neuroleptic agents has not been substantiated (Ellefson et al., 1980).

Ethylene Polymerization

- Ethylene (Co-)Polymerization : 8-(Benzyloxy)-2-phenylquinoline derivatives have been used in the synthesis of half-titanocene chlorides, showing high catalytic activities in ethylene polymerization and copolymerization with α-olefins (Sun et al., 2010).

Antimicrobial Activities

- Antimicrobial Activities : 8-Benzyloxy-substituted quinoline ethers exhibit significant antimicrobial activities against various bacteria and fungi, with certain compounds showing promising growth inhibitory activity (Chung et al., 2014).

Antitumor Agents

- DNA-Intercalating Ligands as Antitumor Drugs : Isomeric phenylquinoline-8-carboxamides, close to the minimum chromophore required for DNA intercalative binding, have shown in vivo antitumor activity in leukemia and solid-tumor assays (Atwell et al., 1988).

Benzodiazepine Receptor Agonist

- Benzodiazepine Receptor Agonist Ligand : 8-(Benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline has been designed and synthesized as a novel benzodiazepine receptor agonist ligand, indicating its potential in neurological applications (Wang et al., 1995).

Antiproliferative Evaluation

- Antiproliferative Properties : Certain 4-anilino-8-methoxy-2-phenylquinoline derivatives have been synthesized and evaluated for antiproliferative properties, showing significant activity against various cancer cell lines (Chen et al., 2006).

Tautomerism in Medicine Molecules

- Tautomerism in Medicine Molecules : Studies on 8-hydroxyquinoline derivatives, including those with benzyloxy substitutions, have provided insights into tautomerism and substituent effects in medicinal chemistry (Karpińska et al., 2010).

Chelation Properties

- Chelation Properties : Research on chelating agents similar to 8-hydroxyquinoline, including benzyloxy derivatives, has highlighted their potential in analytical chemistry and metal ion detection (Charles & Freiser, 1954).

Anticonvulsant Agents

- Potential Anticonvulsant Agents : Benzyloxy-substituted quinazolin-4(3H)-ones have shown promising results in anticonvulsant activity screening, highlighting their potential in epilepsy treatment (Das et al., 2014).

Antimalarial Activity

- Synthesis for Antimalarial Activity : Benzyloxy and benzylthio analogues of primaquine, derived from 8-(Benzyloxy)-2-phenylquinoline, have been synthesized and evaluated for antimalarial activity (Shetty et al., 1977).

Alzheimer's Disease Imaging

- PET Imaging in Alzheimer's Disease : A study on [18F]2-fluoroquinolin-8-ol, derived from Benzyloxy-2-chloroquinoline, shows promise for PET imaging in Alzheimer's disease research (Vasdev et al., 2012).

Organoboron Complexes

- Electronic and Electroluminescent Properties : Organoboron complexes with substituted 8-quinolinolates, including benzyloxy derivatives, have been studied for their luminescent properties, relevant in materials science and electronic applications (Kappaun et al., 2006).

Antitumor Agents with DNA-Binding Ability

- DNA-Binding Antitumor Agents : 2-Phenylquinoline-8-carboxamides have been evaluated as minimal DNA-intercalating antitumor agents, showing promise in solid tumor activity (Atwell et al., 1989).

Iron-Catalyzed Ortho-Alkylation

- Ortho-Alkylation of Carboxamides : Research on 8-aminoquinoline-based aryl carboxamides, including benzyloxy derivatives, highlights their potential in iron-catalyzed ortho-alkylation reactions (Fruchey et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds such as benzyloxyalkanols have been studied for their nematicidal activity

Mode of Action

It is known that benzyloxyalkanols, which share a similar structure, exhibit nematicidal activity This suggests that 8-(Benzyloxy)-2-phenylquinoline may interact with its targets in a way that disrupts normal cellular processes, leading to the death of the organism

Biochemical Pathways

Compounds with similar structures have been found to affect various biological processes

Result of Action

Similar compounds have been found to exhibit nematicidal activity, suggesting that this compound may also have similar effects

Eigenschaften

IUPAC Name |

2-phenyl-8-phenylmethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO/c1-3-8-17(9-4-1)16-24-21-13-7-12-19-14-15-20(23-22(19)21)18-10-5-2-6-11-18/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWMRLHKNGTVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxy)-2-phenylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2427995.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2428005.png)

![N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2428014.png)

![Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2428016.png)